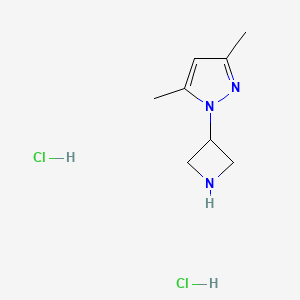1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
CAS No.: 1255718-19-4
Cat. No.: VC3357428
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1255718-19-4 |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-3,5-dimethylpyrazole;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-6-3-7(2)11(10-6)8-4-9-5-8;;/h3,8-9H,4-5H2,1-2H3;2*1H |
| Standard InChI Key | DMHQQQXFDORIKH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2CNC2)C.Cl.Cl |
| Canonical SMILES | CC1=CC(=NN1C2CNC2)C.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride combines two important heterocyclic structures: a pyrazole ring and an azetidine ring. The pyrazole ring features two adjacent nitrogen atoms in a five-membered aromatic structure, with methyl substituents at positions 3 and 5. The azetidine component is a four-membered nitrogen-containing heterocycle attached at position 1 of the pyrazole. This arrangement creates a unique molecular scaffold with specific spatial and electronic properties that influence its reactivity and potential biological interactions.
The chemical identity of this compound is defined by several key parameters as shown in Table 1:
| Parameter | Value |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Average Mass | 224.129 g/mol |
| Monoisotopic Mass | 223.064303 g/mol |
| ChemSpider ID | 26054241 |
| CAS Number | 1255718-19-4 |
The compound is also known by several alternative names in chemical databases, including "1H-Pyrazole, 1-(3-azetidinyl)-3,5-dimethyl-, hydrochloride (1:2)" in index nomenclature systems. The various naming conventions reflect the compound's structural components and salt formation .
Structural Comparison with Related Compounds
Understanding the structural relationship between 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride and similar compounds provides valuable context. A closely related compound is 1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride, which contains an additional methylene group between the pyrazole and azetidine rings. This subtle structural difference results in altered spatial arrangement and potentially different biological activity profiles.
Another structural analog is 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride, which differs in the position of the methyl substituent (position 4 instead of positions 3 and 5). This positional isomerism can significantly impact the compound's electronic properties and molecular interactions .
Synthesis and Applications
Pharmaceutical and Biological Applications
Pyrazole derivatives like 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride have attracted significant interest in pharmaceutical research due to their diverse biological activities. The pyrazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic properties including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.
Structure-Activity Relationship Studies
Impact of Structural Modifications
Structure-activity relationship (SAR) studies of pyrazole derivatives provide valuable insights into how specific structural features influence biological activity. While direct SAR data for 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride is limited, research on related compounds offers relevant perspectives.
The position and electronic nature of substituents on the pyrazole ring significantly impact biological activity. For example, in related compounds, replacing a 5-methyl group with an electron-withdrawing trifluoromethyl group or an electron-donating methoxy group in the 3-position resulted in markedly different biological responses. An electron-withdrawing trifluoromethyl group led to reduced efficacy (IC50 = 3.29 μM), while an electron-donating methoxy group resulted in undetectable activity .
The connecting unit between heterocyclic components also plays a crucial role in determining activity. In related studies, modifications to linker groups connecting the pyrazole to other functional moieties substantially altered potency. For instance, replacement of an oxygen linker with nitrogen or methylene units in certain pyrazole derivatives completely abolished inhibitory activity .
Stereochemical Considerations
Three-dimensional structural arrangements have proven significant in the biological activity of related compounds. In studies of pyrazole azabicyclo[3.2.1]octane derivatives, the stereochemical orientation of substituents (endo versus exo) resulted in notable differences in potency. For example, a phenoxy derivative in the endo configuration demonstrated approximately 7-fold higher activity than its exo-diastereoisomer (IC50 = 0.655 μM) .
These observations highlight the importance of spatial arrangement in determining how these molecules interact with biological targets, suggesting that any development of 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride for specific applications would benefit from careful consideration of three-dimensional structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume